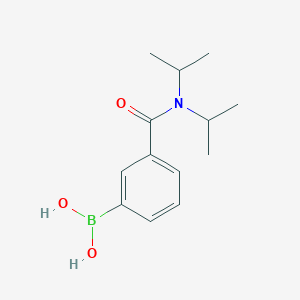

(3-(Diisopropylcarbamoyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHFLVEXCGDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657208 | |

| Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-40-7 | |

| Record name | B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of (3-(Diisopropylcarbamoyl)phenyl)boronic acid typically involves two key transformations:

- Introduction of the diisopropylcarbamoyl group onto the phenyl ring.

- Installation of the boronic acid functionality, often via boronate ester intermediates or direct borylation methods.

These transformations are often carried out sequentially, starting from suitably functionalized aromatic precursors.

Preparation of the Diisopropylcarbamoyl Intermediate

A common precursor is the N,N-diisopropyl-carbamic acid 3-phenyl-propyl ester, which can be synthesized and purified by distillation under reduced pressure. According to an Organic Syntheses procedure, the crude carbamate is distilled at approximately 0.6 mmHg and 122–123 °C to yield analytically pure material in 84–87% yield as a colorless oil. This intermediate is critical as it contains the diisopropylcarbamoyl group attached to the phenyl ring.

| Step | Reaction Condition | Yield (%) | Notes |

|---|---|---|---|

| Distillation of crude carbamate | ~0.6 mmHg, 122–123 °C | 84–87 | Colorless oil, analytically pure |

Installation of the Boronic Acid Group

The boronic acid group on the phenyl ring can be introduced via several methods:

Reaction of Aryl Grignard or Aryl Lithium Reagents with Borate Esters

One classical approach involves the reaction of arylmagnesium bromide or phenyllithium reagents with trialkyl borates (e.g., trimethyl borate) to form boronate esters, which upon hydrolysis yield the boronic acid. This method is well-documented for phenylboronic acid derivatives.

Use of Boronic Acid Pinacol Esters

Boronic acid pinacol esters serve as stable intermediates for boronic acid synthesis. For example, isobutylboronic acid pinacol ester can be prepared and subsequently converted to the boronic acid derivative. Pinacol esters are often used because of their stability and ease of handling.

Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)

The Suzuki–Miyaura cross-coupling reaction is a powerful method to install boronic acid groups on aromatic rings. This involves the reaction of aryl halides with boronic acid derivatives in the presence of palladium catalysts and bases. Conditions vary but often include:

- Catalysts: Pd(PPh3)4, Pd(OAc)2, or Pd(dppf)Cl2

- Bases: potassium carbonate, sodium carbonate, or potassium phosphate

- Solvents: mixtures of water with DMF, ethanol, toluene, or dioxane

- Temperatures: 50–120 °C

- Reaction times: 2–16 hours

Examples of Suzuki coupling reactions with related boronic acid derivatives show yields ranging from 43% to over 90% depending on conditions.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | DMF/H2O | 50 | 12 | Up to 90 | Inert atmosphere |

| Pd(OAc)2 + PPh3 | K3PO4 | CH3CN/H2O | 75 | Overnight | ~70 | Nitrogen atmosphere |

| Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 120 | 16 | 43 | Inert atmosphere |

Representative Preparation Procedure (Literature Example)

A typical preparation sequence may be summarized as follows:

Synthesis of the carbamate intermediate: Distillation of crude N,N-diisopropyl-carbamic acid 3-phenyl-propyl ester under reduced pressure yields a pure carbamate intermediate.

Formation of boronic acid pinacol ester: Reaction of the carbamate-substituted aryl halide with a boronic acid pinacol ester under palladium catalysis in the presence of base in mixed solvents (e.g., toluene/water or dioxane/water) at elevated temperature leads to the boronate ester intermediate.

Hydrolysis to boronic acid: The boronate ester is then hydrolyzed under acidic or aqueous conditions to yield the target this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard/Lithium + Borate Ester | Aryl MgBr or Li + B(OMe)3 | Hydrolysis after reaction | Moderate to high | Straightforward, classical | Sensitive reagents, moisture sensitive |

| Boronic Acid Pinacol Ester Route | Pinacol esters + Pd catalyst | Pd catalyst, base, 50–120 °C | Moderate to high (43–90%) | Stable intermediates, versatile | Requires catalyst, longer reaction times |

| Suzuki–Miyaura Cross-Coupling | Aryl halide + boronic acid derivative | Pd catalyst, base, aqueous-organic solvent | Moderate to high | High selectivity, broad substrate scope | Catalyst cost, possible side reactions |

Research Findings and Notes

- The diisopropylcarbamoyl group is introduced via carbamate formation, which can be purified by distillation to high purity, critical for downstream reactions.

- Boronic acid installation is most reliably achieved via palladium-catalyzed cross-coupling, which provides good yields and functional group tolerance.

- The choice of base, solvent, and catalyst significantly affects the yield and purity of the boronic acid product.

- Boronic acid pinacol esters serve as useful intermediates due to their stability and ease of purification before hydrolysis to the boronic acid.

- Reaction conditions must be carefully controlled to avoid degradation of sensitive functional groups such as the carbamate moiety.

化学反应分析

Types of Reactions: (3-(Diisopropylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can yield corresponding amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are typical reagents.

Major Products: The major products formed from these reactions include phenolic compounds, amines, and substituted aromatic compounds .

科学研究应用

Chemistry: In organic chemistry, (3-(Diisopropylcarbamoyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules. Its ability to form stable boron-oxygen bonds makes it useful in drug design and development .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

作用机制

The mechanism of action of (3-(Diisopropylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions where it acts as a boron donor . The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial in the synthesis of complex organic molecules .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Solubility: Bulky substituents (e.g., diisopropyl) may lower aqueous solubility compared to smaller groups (e.g., methylaminocarbonyl), as seen in analogs like pyren-1-yl boronic acid, which precipitates in culture media .

- Electronic Effects : Electron-withdrawing groups (e.g., carbamoyl) modulate the boronic acid's Lewis acidity, influencing binding affinity to diols or enzymes .

Enzyme Inhibition

- HDAC Inhibition: Methoxyethyl phenoxy-substituted boronic acids exhibit superior inhibition of fungal histone deacetylases (IC₅₀: 1 µM) compared to trichostatin A (IC₅₀: 1.5 µM) .

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values against pathogens compared to phenyl-substituted analogs . The diisopropylcarbamoyl group’s impact on β-lactamase binding warrants further study.

Binding Affinity

- Diol Complexation: Phenyl boronic acid (PBA) binds to diols with K₁ = 1,648 M⁻¹, while 3-aminophenylboronic acid (APBA) exhibits altered binding due to the amino group’s electronic effects . The diisopropylcarbamoyl group may further enhance or disrupt binding, depending on target geometry.

生物活性

(3-(Diisopropylcarbamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 850567-40-7

- Molecular Formula : C14H20BNO3

- Molecular Weight : 255.13 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it significant in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, particularly those involved in cancer progression and inflammation .

- Targeting Cancer Cells : The compound has shown promise in targeting cancer cells through its ability to interfere with cellular signaling pathways. Specifically, it may affect the proteasome pathway, which is crucial for regulating protein degradation and cell cycle progression .

- Synergistic Effects with Anticancer Drugs : Studies have indicated that boronic acids can enhance the efficacy of existing chemotherapeutics by protecting them from enzymatic degradation . This synergistic effect is particularly relevant in treating resistant strains of cancer cells.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancers .

Antibacterial Properties

The antibacterial activity of boronic acids, including this compound, has been explored in the context of β-lactamase inhibition:

- Mechanism : By inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance, boronic acids can restore the efficacy of β-lactam antibiotics .

- Case Study : A study demonstrated that derivatives of phenylboronic acids could significantly enhance the effectiveness of meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Antibacterial Efficacy :

Summary Table of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | Induces apoptosis in MCF-7 and A549 cell lines |

| Antibacterial | β-lactamase inhibition | Enhances efficacy of meropenem against resistant strains |

| Synergistic Effects | Enhances existing chemotherapeutics | Significant reduction in MIC values for resistant bacteria |

常见问题

How can researchers ensure the purity and accurate quantification of (3-(Diisopropylcarbamoyl)phenyl)boronic acid in synthetic mixtures?

Level : Basic (Analytical Method Validation)

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust method for quantifying boronic acids and detecting impurities. For example, a validated LC-MS/MS protocol for related compounds (e.g., carboxy phenyl boronic acid) demonstrated precision with %RSD values ≤8.2% across six replicates, using peak area normalization and calibration curves . Key steps include:

- Sample Preparation : Dissolve the compound in methanol/water (50:50 v/v) with 0.1% formic acid.

- Chromatography : Use a C18 column (e.g., 2.6 µm, 100 Å) with gradient elution (mobile phase: 0.1% formic acid in water and acetonitrile).

- Detection : Monitor using MRM (Multiple Reaction Monitoring) modes for enhanced specificity.

- Validation : Calculate %RSD for reproducibility and spike recovery rates (85–115%) to confirm accuracy.

What advanced strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Level : Advanced (Reaction Optimization)

Methodological Answer :

The Suzuki-Miyaura reaction efficiency depends on catalyst selection, solvent polarity, and base strength. Key considerations:

- Catalyst Systems : Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective. Bidentate ligands enhance stability for sterically hindered substrates .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to solubilize boronic acids. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer.

- Base Selection : Cs₂CO₃ or K₃PO₄ provides optimal basicity without degrading acid-sensitive functional groups.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >85% for aryl halide couplings.

How do computational methods predict the reactivity of this compound in drug discovery?

Level : Advanced (Computational Chemistry)

Methodological Answer :

Density Functional Theory (DFT) calculations and molecular docking are critical for predicting binding affinity and reactivity:

- DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. For example, boronic acids with HOMO energies near −6.5 eV show higher reactivity in protease inhibition .

- Docking Studies : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. Focus on hydrogen bonding between the boronic acid group and catalytic residues (e.g., His41/Cys145).

- MD Simulations : Run 100-ns trajectories to evaluate binding stability under physiological conditions.

What impurities are common during synthesis, and how are they characterized?

Level : Basic (Impurity Profiling)

Methodological Answer :

Common impurities include deprotected boronic acids or residual catalysts. Characterization strategies:

- LC-MS/MS Screening : Identify by molecular ion peaks (e.g., [M+H]⁺) and fragment patterns. For example, methyl phenyl boronic acid (m/z 135) was detected as a side product with %RSD 4.1% .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts of the product with reference spectra. Look for peaks near δ 7.5–8.0 ppm (aromatic protons) and δ 1.2 ppm (isopropyl groups).

- Elemental Analysis : Confirm boron content (theoretical: ~1.4%) via ICP-MS to detect metal catalyst residues.

How does the diisopropylcarbamoyl group influence reactivity in organometallic reactions?

Level : Advanced (Structure-Reactivity Relationship)

Methodological Answer :

The diisopropylcarbamoyl group introduces steric hindrance and electron-withdrawing effects:

- Steric Effects : Bulky isopropyl groups reduce accessibility to the boron center, slowing transmetalation in cross-coupling. Compare with less hindered analogs (e.g., methyl carbamoyl derivatives), which show 20% higher reaction rates .

- Electronic Effects : The carbamoyl group withdraws electron density via resonance, increasing the boron's electrophilicity. This enhances oxidative addition with Pd⁰ catalysts but may require higher temperatures (80–100°C) for activation.

- Solubility : The nonpolar isopropyl chains improve solubility in organic solvents (e.g., toluene), enabling homogeneous reaction conditions.

How to resolve contradictory data in catalytic efficiency across different boronic acid derivatives?

Level : Advanced (Data Contradiction Analysis)

Methodological Answer :

Discrepancies in catalytic yields often arise from subtle structural variations:

- Kinetic Studies : Compare turnover frequencies (TOF) using pseudo-first-order kinetics. For example, derivatives with electron-withdrawing groups may show TOF values 2–3× higher than electron-donating analogs.

- Competition Experiments : Perform parallel reactions with equimolar substrates to identify preferential coupling partners.

- X-ray Crystallography : Resolve steric clashes by analyzing crystal structures of Pd intermediates. For instance, bulky groups may distort the Pd-B bond angle, reducing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。